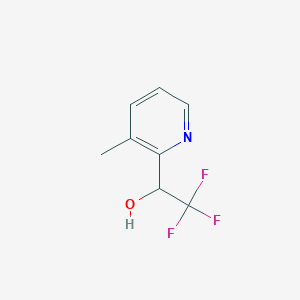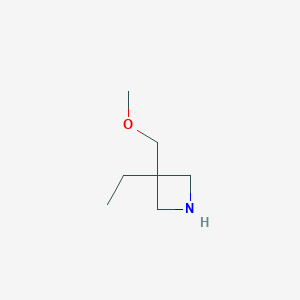
3-Ethyl-3-(methoxymethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-(methoxymethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. This particular azetidine derivative is characterized by the presence of an ethyl group and a methoxymethyl group attached to the nitrogen atom, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(methoxymethyl)azetidine typically involves the aza-Michael addition reaction. This method allows for the construction of C–N bonds by reacting α,β-unsaturated esters with heterocyclic amines . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of azetidines, including this compound, often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-3-(methoxymethyl)azetidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines or thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted azetidines, which can serve as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-(methoxymethyl)azetidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-(methoxymethyl)azetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring facilitates nucleophilic attack, leading to ring-opening reactions that can modulate biological pathways . The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidine: Fünfgliedrige, stickstoffhaltige Heterocyclen mit geringerer Ringspannung und unterschiedlichen Reaktivitätsprofilen.
Piperidine: Sechsgliedrige, stickstoffhaltige Heterocyclen, die häufig in der pharmazeutischen Chemie verwendet werden.
Einzigartigkeit
3-Ethyl-3-(Methoxymethyl)azetidin ist einzigartig aufgrund seiner viergliedrigen Ringstruktur, die ein Gleichgewicht von Stabilität und Reaktivität vermittelt. Dies macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese und zu einem wertvollen Werkzeug in der pharmazeutischen Chemie .
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
3-ethyl-3-(methoxymethyl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-3-7(6-9-2)4-8-5-7/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
YPVGMHSBIMSRAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



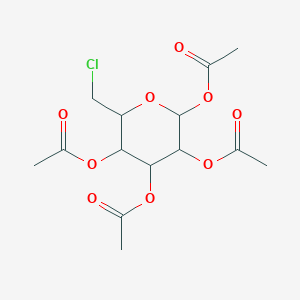
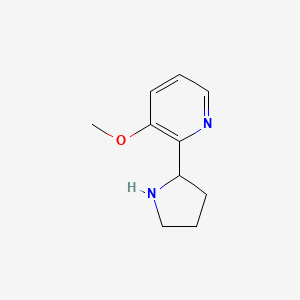
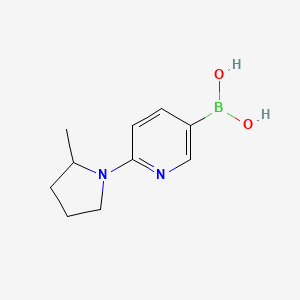
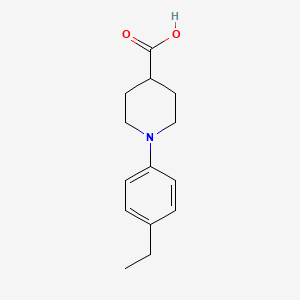
![4'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12285881.png)

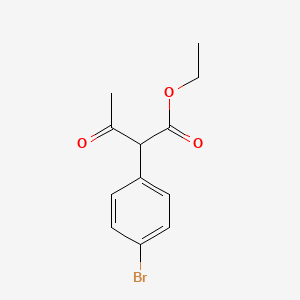
![2-[Acetyl(methyl)amino]-1-phenylpropyl acetate](/img/structure/B12285893.png)
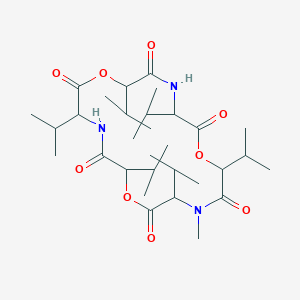
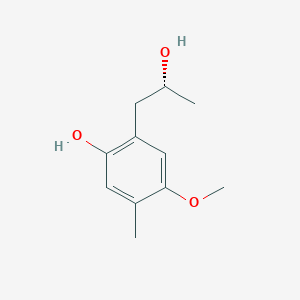
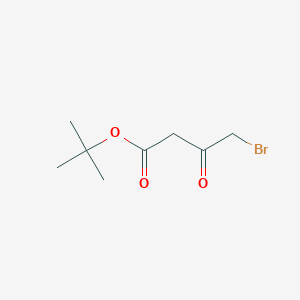
![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)
